(1-(Trifluoromethyl)cyclohexyl)methanol
Overview
Description
“(1-(Trifluoromethyl)cyclohexyl)methanol” is a chemical compound with the CAS Number: 371917-14-5. It has a molecular weight of 182.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Electrocatalytic Hydrogenation
Electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol demonstrates high selectivity of carbon-carbon double bond hydrogenation. This process, investigated under constant current conditions, highlights the utility of methanol as a solvent and reagent in selective hydrogenation reactions (Dabo et al., 1997).
Methanol as a Hydrogen Donor
Methanol acts as a hydrogen donor towards organic substrates, especially for the reduction of ketones to alcohols. The research underscores methanol's role in homogeneously catalyzed reactions by ruthenium and rhodium complexes, opening avenues for its application in synthetic chemistry (Smith & Maitlis, 1985).
Synthesis Applications
A simple and cost-competitive method utilizes methanol as both C1 synthon and H2 source for selective N-methylation of amines. This method employs RuCl3.xH2O as a catalyst, demonstrating methanol's versatility in organic synthesis (Sarki et al., 2021).
Prins-type Cyclization
A versatile method for the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives showcases Prins-type cyclization reactions. This method demonstrates the potential of methanol in facilitating complex organic transformations (Nakamura et al., 2009).
properties
IUPAC Name |
[1-(trifluoromethyl)cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWQIILGRHOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
371917-14-5 | |
Record name | [1-(trifluoromethyl)cyclohexyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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